4-Methoxy-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in medicinal chemistry. This compound contains multiple functional groups that may contribute to its biological activity, making it of interest in pharmaceutical research.
The compound can be synthesized from readily available starting materials through various synthetic routes. It is characterized by its unique molecular structure, which includes a methoxy group, a dihydropyridinone moiety, and an azetidine ring.
This compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. Its classification as a potential bioactive molecule suggests it may interact with biological targets, such as enzymes or receptors.
The synthesis of 4-methoxy-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves several steps that typically include:
Typical reaction conditions involve the use of organolithium reagents, such as butyllithium, in solvents like tetrahydrofuran at low temperatures (e.g., -78°C) to generate lithiated intermediates. The optimization of reaction conditions is crucial for maximizing yield and minimizing by-products.
The molecular formula of 4-methoxy-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is , with a molecular weight of 358.4 g/mol. The structural features include:
The InChI Key for this compound is QVDDIXIVHNNXRI-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C.
4-Methoxy-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions:
Common reagents for these transformations include potassium permanganate for oxidation, sodium borohydride for reduction, and amines for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to prevent unwanted side reactions.
The mechanism of action for 4-methoxy-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one largely depends on its specific application in biological systems. It may interact with specific molecular targets such as:
The compound is expected to exhibit moderate solubility in polar organic solvents due to the presence of polar functional groups such as methoxy and carbonyls.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics would require experimental determination for precise values.
4-Methoxy-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1